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Compound of Interest

Compound Name:
Ethyl 6-bromo-1-methyl-1H-indole-

3-carboxylate

Cat. No.: B13932933

Get Quote

The indole ring system is one of the most significant heterocyclic motifs in nature and medicinal

chemistry, forming the core of countless natural products, pharmaceuticals, and agrochemicals.

[1] Its prevalence has earned it the status of a "privileged scaffold," a molecular framework that

is repeatedly found to bind to a variety of biological targets, leading to a wide range of

therapeutic activities.[1][2] Molecules incorporating the indole nucleus exhibit anti-inflammatory,

antimicrobial, anticancer, and anti-viral properties, among others.[2][3]

The utility of an indole scaffold in drug discovery and complex molecule synthesis is profoundly

influenced by its substitution pattern. Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate
emerges as a particularly valuable building block due to the strategic placement of its functional

groups. The ester at the C3 position and the methyl group on the indole nitrogen (N1) modify

the electronic properties of the ring, while the bromine atom at the C6 position serves as a

versatile synthetic handle. This C6-bromo functionality is the key to unlocking a vast chemical

space, primarily through modern palladium-catalyzed cross-coupling reactions. This guide

provides a detailed exploration of the synthesis, reactivity, and application of this key

intermediate for researchers in organic synthesis and drug development.
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A foundational understanding of a building block's properties is critical for its effective use in

synthesis. The key physicochemical data for Ethyl 6-bromo-1-methyl-1H-indole-3-
carboxylate are summarized below.

Property Value

IUPAC Name Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate

CAS Number 176662-79-4

Molecular Formula C₁₂H₁₂BrNO₂

Molecular Weight 282.13 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in common organic solvents (e.g., THF,

DMF, Dioxane, Ethyl Acetate)

Synthetic Strategy
The synthesis of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is typically achieved

through a multi-step sequence starting from commercially available precursors. A common and

logical approach involves the N-methylation of the corresponding NH-indole.
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Caption: Synthetic workflow for N-methylation of the indole scaffold.

Experimental Protocol: N-Methylation

Preparation: To an oven-dried, round-bottomed flask under an inert atmosphere (e.g.,

Nitrogen or Argon), add Ethyl 6-bromo-1H-indole-3-carboxylate (1.0 equiv).

Solvation: Dissolve the starting material in a suitable anhydrous solvent, such as

Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base, such as sodium hydride

(NaH, 1.2 equiv, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 equiv),

portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes. The causality here

is the generation of the nucleophilic indole anion, which is necessary for the subsequent

alkylation step.

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.5 equiv) or dimethyl

sulfate ((CH₃)₂SO₄, 1.5 equiv), dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated

aqueous solution of ammonium chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x

volume of aqueous phase).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel to yield the pure title compound.

Core Reactivity: A Gateway to Molecular Diversity
via Cross-Coupling
The synthetic power of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate lies in the reactivity

of its C6-bromo substituent. This aryl bromide is an excellent substrate for a variety of

palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new

carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of

biaryl structures by coupling an organohalide with an organoboron species.[4][5] For our

building block, this reaction allows for the introduction of a wide array of aryl or vinyl groups at

the C6 position.

Causality in Protocol Design: The choice of catalyst, ligand, and base is critical. A palladium(II)

precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[6]

Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are employed to stabilize the

palladium center and facilitate both the oxidative addition and reductive elimination steps,

which are often the rate-limiting steps of the catalytic cycle.[7][8] An inorganic base (e.g.,

K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is

transferred from the boron atom to the palladium center.[4][5]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling
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Setup: In a glovebox or under an inert atmosphere, add Ethyl 6-bromo-1-methyl-1H-
indole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium

precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and

a base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried Schlenk flask.

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 4-16

hours. Progress should be monitored by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and

water. Separate the layers.

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the

organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify

the residue via column chromatography to obtain the 6-aryl-indole product.[7]

Buchwald-Hartwig Amination: Constructing C(sp²)-N
Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation

of immense importance in pharmaceuticals.[9] This reaction allows for the direct coupling of

primary or secondary amines to the C6 position of the indole core, providing access to a wide

range of arylamine derivatives.

Causality in Protocol Design: The mechanism involves oxidative addition, amine coordination,

deprotonation, and reductive elimination.[9][10] The choice of ligand is crucial for success and

depends on the amine coupling partner. For primary amines, ligands like BrettPhos are often

effective, while RuPhos may be preferred for secondary amines.[11] A strong, non-nucleophilic

base like LiHMDS or NaOtBu is required to deprotonate the amine-palladium complex,

facilitating the key C-N bond-forming reductive elimination step.[11]
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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

General Protocol: Buchwald-Hartwig Amination

Setup: To an oven-dried Schlenk tube, add Ethyl 6-bromo-1-methyl-1H-indole-3-
carboxylate (1.0 equiv), the amine (1.2 equiv), and a palladium precatalyst/ligand system

(e.g., BrettPhos precatalyst, 2 mol%).
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Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three

times.

Solvent and Base: Add an anhydrous solvent (e.g., THF or Toluene). Then, add the base

(e.g., LiHMDS, 1M solution in THF, 2.0 equiv, or NaOtBu, 1.5 equiv) dropwise to the stirred

mixture.

Reaction: Seal the tube and heat the reaction to 65-110 °C for 12-24 hours, monitoring by

TLC or LC-MS.

Work-up: Cool the mixture to room temperature and quench with a saturated aqueous

solution of NH₄Cl or water.

Extraction and Purification: Extract the mixture with an organic solvent like ethyl acetate.

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify

the crude product by column chromatography to yield the 6-amino-indole derivative.[11]

Heck Reaction: C(sp²)-C(sp²) Bond Formation with
Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a

powerful route for C-C bond formation and chain extension.[12] This allows for the introduction

of vinyl groups at the C6 position of the indole, which can be further functionalized.

Causality in Protocol Design: The Heck reaction cycle involves oxidative addition of the aryl

bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.

[13] A key step is the subsequent β-hydride elimination, which forms the product and a

palladium-hydride species. A base (e.g., triethylamine, K₂CO₃) is required to regenerate the

Pd(0) catalyst from this hydride species, thus closing the catalytic cycle.[12][13]
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Caption: The catalytic cycle of the Heck cross-coupling reaction.

General Protocol: Heck Reaction
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Setup: Combine Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate (1.0 equiv), the alkene

(e.g., n-butyl acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a

base (e.g., Et₃N, 2.0 equiv) in a suitable solvent such as DMF or acetonitrile in a sealable

reaction vessel.

Ligand (Optional): For less reactive substrates, a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃,

4-10 mol%) may be added.

Reaction: Degas the mixture (e.g., by bubbling argon through the solution for 15 minutes),

seal the vessel, and heat to 80-120 °C for 8-24 hours. Monitor the reaction by TLC or LC-

MS.

Work-up: Cool the reaction mixture to room temperature. Filter off any inorganic salts and

concentrate the filtrate under reduced pressure.

Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and

brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by

column chromatography to afford the 6-vinyl-indole derivative.

Application in the Synthesis of Bioactive Scaffolds
The true value of Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is realized when these

fundamental transformations are applied to the synthesis of complex, biologically active

molecules. The indole core is a key feature in many approved drugs and clinical candidates.[1]

The derivatization at the C6 position allows for fine-tuning of a molecule's steric and electronic

properties, which is crucial for optimizing its binding affinity to a biological target, as well as its

pharmacokinetic profile (ADME properties).

For example, the introduction of aromatic or heteroaromatic rings via Suzuki coupling can lead

to compounds that inhibit protein kinases. The installation of amine functionalities via

Buchwald-Hartwig amination can introduce hydrogen bond donors or acceptors, or basic

centers that are critical for receptor interaction or improving solubility.
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Caption: Synthetic pathways from the core building block to diverse functional scaffolds.

Conclusion
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is more than just a chemical intermediate;

it is a strategically designed building block that provides a reliable and versatile entry point into

a rich chemical space of functionalized indole derivatives. Its C6-bromo handle serves as a

robust platform for modern palladium-catalyzed cross-coupling reactions, including the Suzuki-

Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction. The ability to precisely and

efficiently install a diverse range of substituents at this position makes it an indispensable tool

for researchers in medicinal chemistry and organic synthesis. As the demand for novel

therapeutics continues to grow, the strategic application of such well-designed building blocks

will remain paramount in the quest to discover the next generation of bioactive molecules.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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